除虫菊内酯 B

描述

CID 3809502 is a natural product found in Isodon japonicus and Isodon excisus with data available.

科学研究应用

抗炎特性

除虫菊内酯 B 与从裂叶香茶菜中分离的其他二萜类化合物一起,已被发现具有显著的抗炎特性 {svg_1}. 这些化合物可以抑制 NF-κB 通路,该通路在调节对感染的免疫反应中起着至关重要的作用 {svg_2}.

传统医学

裂叶香茶菜,是this compound 的来源植物,在中药中被用于治疗发烧和关节痛 {svg_3}. 该植物中存在this compound 和其他二萜类化合物可能有助于其药用特性。

细胞毒性

先前对香茶菜属植物的植物化学研究导致分离出一系列二萜类化合物,包括this compound,它们具有细胞毒性 {svg_4}. 这表明其在开发新的抗癌药物方面具有潜在的应用前景。

神经保护活性

一些二萜类化合物,如龟背竹素,也在裂叶香茶菜中与this compound 一起被发现,它们已被研究其抗神经炎活性 {svg_5}. 虽然没有提到关于this compound 的具体研究,但由于其结构与这些化合物相似,它可能也具有类似的特性。

潜在的 AKT 信号通路抑制

虽然此应用与this compound 没有直接联系,但从香茶菜属 MacrocalyxinD 中纯化的另一种二萜类化合物 ExcisaninA 被发现抑制肿瘤细胞中的 AKT 信号通路 {svg_6}. 鉴于除虫菊内酯 A 和 B 之间的结构相似性,this compound 可能也具有类似的作用,但这需要进一步的研究来证实。

潜在的增强化疗疗效

除虫菊内酯 A 被发现使 Hep3B 细胞对 5-氟尿嘧啶处理变得敏感 {svg_7}. 再次,虽然这与this compound 没有直接联系,但两种化合物之间的结构相似性表明,this compound 也可能在增强化疗药物的疗效方面具有潜在的应用价值。

作用机制

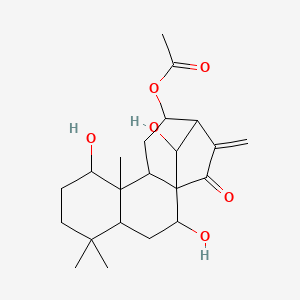

Excisanin B, also known as (2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate, is a diterpenoid compound . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

A related compound, excisanin a, has been shown to inhibit pkb/akt kinase activity

Mode of Action

The exact mode of action of Excisanin B is currently unknown. Based on the action of excisanin a, it can be hypothesized that excisanin b may interact with its targets to induce apoptosis in tumor cells . This is speculative and requires further investigation.

Biochemical Pathways

Excisanin a has been shown to inhibit the pkb/akt signaling pathway . This pathway is involved in a wide variety of biological processes, including cell proliferation, differentiation, apoptosis, glucose metabolism, and tumorigenesis .

Result of Action

Excisanin a has been shown to inhibit the proliferation of certain tumor cells and induce apoptosis . It is possible that Excisanin B may have similar effects, but this requires further investigation.

属性

IUPAC Name |

(2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAUVQKKXHANPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Excisanin B?

A1: Excisanin B, a diterpenoid isolated from the plant Isodon excisoides, has shown promising tyrosinase inhibitory activity. [, ] Tyrosinase is an enzyme involved in melanin production, and its inhibitors are of interest for treating hyperpigmentation disorders. []

Q2: How does Excisanin B compare to other known tyrosinase inhibitors?

A2: Research suggests that Excisanin B exhibits a binding energy to tyrosinase lower than resveratrol, a well-known tyrosinase inhibitor. [] Additionally, its IC50 value (a measure of inhibitory potency) is 142 μmol/mL, which is lower than that of resveratrol (183 μmol/mL). [] This indicates that Excisanin B possesses potent tyrosinase inhibitory activity, potentially even greater than resveratrol.

Q3: How was Excisanin B identified as a potential tyrosinase inhibitor?

A3: Scientists employed a combination of advanced techniques to identify and validate Excisanin B's bioactivity. Initially, they used ultrafiltration coupled with ultra-liquid chromatography mass spectrometry (UHPLC/MS) to screen and identify potential tyrosinase inhibitors from Isodon excisoides extracts. [] Molecular docking simulations were then employed to predict the binding affinity of identified compounds to tyrosinase. [] Finally, enzyme inhibition assays were conducted to experimentally determine the IC50 values of promising candidates, confirming the in silico predictions. []

Q4: Are there other diterpenoids similar to Excisanin B with potential biological activity?

A4: Yes, research on Isodon japonicus, a plant from the same genus as Isodon excisoides, led to the isolation of five new and ten known ent-kaurane diterpenoids, including Lasiokaurin. [] These compounds were investigated for their inhibitory effects on nitric oxide production in murine macrophage RAW264.7 cells, demonstrating the potential of this class of compounds for various biological activities. [] This highlights the rich chemical diversity and therapeutic potential of diterpenoids found within the Isodon genus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。